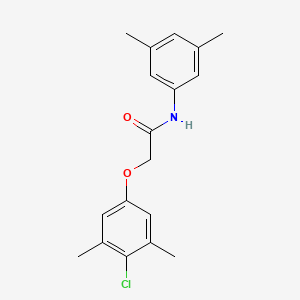![molecular formula C18H21N3O B5779748 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as MPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. MPAP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves its interaction with dopamine receptors, particularly the dopamine D3 receptor. This compound acts as a selective antagonist of the dopamine D3 receptor, which leads to an increase in dopamine release in the brain. This increase in dopamine release is believed to be responsible for its therapeutic effects in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase dopamine release in the brain, which is responsible for its therapeutic effects in various diseases. Additionally, this compound has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in stress response. This compound has also been found to have anxiolytic and antinociceptive effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine is its selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. One of the potential areas of research is its potential use in the treatment of addiction, particularly cocaine addiction. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic benefits in various diseases. Further research is also needed to improve the solubility of this compound, which can make it easier to administer in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves the condensation of 4-methylacetophenone with 2-pyridinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with piperazine to obtain this compound. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic benefits in various diseases, including Parkinson's disease, depression, and addiction. It has been shown to act as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of Parkinson's disease. This compound has also been found to exhibit antidepressant-like effects in animal models, suggesting its potential use as an antidepressant. Additionally, this compound has been studied for its potential use in the treatment of addiction, particularly cocaine addiction.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-7-16(8-6-15)14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHCNXGBUJPGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)


![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)